
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide, also known as TBN or Compound 8, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. TBN belongs to the family of nicotinamide derivatives and is synthesized through a multistep process involving the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with benzyl bromide.
作用机制
The mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been reported to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
实验室实验的优点和局限性
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for the research on N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. One potential direction is to investigate the efficacy of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide in animal models of cancer, neurodegenerative disorders, and autoimmune diseases. Another direction is to explore the potential of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide as a therapeutic agent in combination with other drugs or therapies. Moreover, the mechanism of action of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide needs to be further elucidated to understand its full therapeutic potential.
合成方法
The synthesis of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide involves a multistep process that starts with the reaction of 2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide with sodium hydride in DMF to form the intermediate compound. The intermediate compound is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide. The synthesis method has been optimized to obtain high yields and purity of N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide.
科学研究应用
N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has also been shown to have neuroprotective effects against neuronal damage induced by oxidative stress and inflammation. Moreover, N-benzyl-2,5-dichloro-N,4,6-trimethylnicotinamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-13(15(18)19-11(2)14(10)17)16(21)20(3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMOUGYLAFXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,5-dichloro-N,4,6-trimethylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
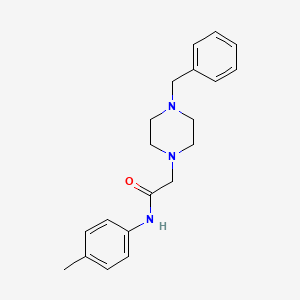


![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
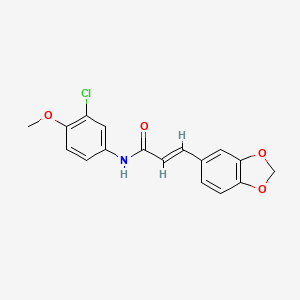
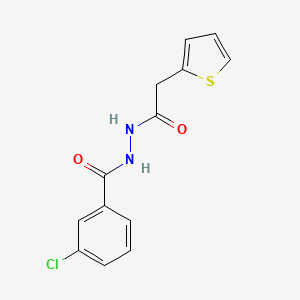
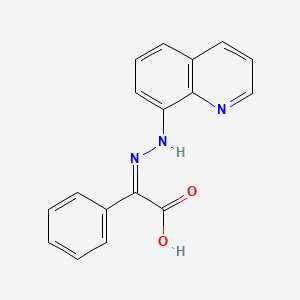
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
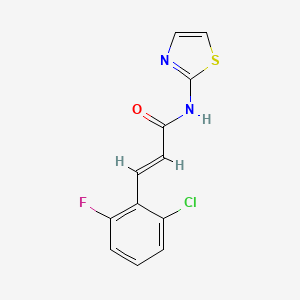
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)